Dimethylmalonyl chloride

Catalog No.
S1898388
CAS No.
5659-93-8
M.F
C5H6Cl2O2
M. Wt
169 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylmalonyl chloride

CAS Number

5659-93-8

Product Name

Dimethylmalonyl chloride

IUPAC Name

2,2-dimethylpropanedioyl dichloride

Molecular Formula

C5H6Cl2O2

Molecular Weight

169 g/mol

InChI

InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3

InChI Key

CJXQAYQWVNXIQE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Cl)C(=O)Cl

Canonical SMILES

CC(C)(C(=O)Cl)C(=O)Cl

Dimethylmalonyl chloride is a chemical compound with the formula

(CH3)2C(COCl)2 (CH_3)_2C(COCl)_2 (CH3​)2​C(COCl)2​

. It’s often used in the field of organic synthesis . However, the specific applications, experimental procedures, and outcomes are not readily available in the sources I have access to.

Dimethylmalonyl chloride is an organic compound with the chemical formula C5_5H6_6Cl2_2O2_2. It is a colorless to yellowish liquid that serves as an important intermediate in organic synthesis. The compound features two chloromethyl groups and is structurally related to malonic acid, which is characterized by its dicarboxylic acid functionality. Dimethylmalonyl chloride is primarily utilized as a reagent in various

Dimethylmalonyl chloride primarily functions as a catalyst in organic synthesis. The exact mechanism of its catalytic action in specific reactions (e.g., hydrogenation) would depend on the reaction system and the formation of the corresponding palladium complex.

Dimethylmalonyl chloride is likely a hazardous compound due to the presence of reactive chloride groups. Here are some potential safety concerns:

  • Corrosivity: The chloride groups can react with tissues, causing irritation and burns [4].
  • Toxicity: Data on specific toxicity is unavailable, but inhalation or ingestion could be harmful.
  • Reactivity: May react violently with water or moisture, releasing corrosive hydrochloric acid fumes [4].

(Citation 4)

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines and alcohols to form amides and esters, respectively. This is particularly useful in the synthesis of more complex organic molecules.
  • Reactivity with Malonic Ester: Studies have shown that dimethylmalonyl chloride can interact with malonic esters, leading to the formation of new compounds through various reaction pathways .

Dimethylmalonyl chloride can be synthesized through several methods:

  • Chlorination of Dimethylmalonic Acid: The most common method involves the chlorination of dimethylmalonic acid using thionyl chloride or phosphorus pentachloride. This process converts the carboxylic acid groups into acyl chlorides.
  • Reactions with Phosphorus Oxychloride: Another method includes reacting dimethylmalonic acid with phosphorus oxychloride, which also yields dimethylmalonyl chloride effectively.
  • Direct Chlorination: Direct chlorination of dimethylmalonate using chlorine gas under controlled conditions can also produce dimethylmalonyl chloride.

Dimethylmalonyl chloride is utilized in various applications:

  • Organic Synthesis: It serves as a key building block for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Catalyst: The compound acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
  • Synthesis of Heterocycles: Dimethylmalonyl chloride is often used in the preparation of heterocyclic compounds, which are crucial in drug development.

Research on interaction studies involving dimethylmalonyl chloride primarily focuses on its reactivity with different nucleophiles and electrophiles. For instance, studies have explored its interaction with malonic esters and aromatic amides . These interactions provide insights into its potential utility in synthesizing complex organic molecules.

Dimethylmalonyl chloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Malonic AcidDicarboxylic AcidContains two carboxylic acid groups; no chlorides
Dimethyl MalonateEsterContains ester functionality; lacks chlorine
Malonyl ChlorideAcyl ChlorideSimilar structure but only one chlorine atom
Diethyl MalonateEsterEthyl groups instead of methyl; different reactivity

Dimethylmalonyl chloride's unique feature lies in its dual chloromethyl groups, which enhance its reactivity compared to its analogs. This property makes it particularly valuable in synthetic chemistry.

Dimethylmalonyl chloride, a dual acyl chloride derivative of malonic acid, exhibits the molecular formula C₅H₆Cl₂O₂ [1] [2] [3]. The compound possesses a molecular weight of 169.001 grams per mole [1] [2] [4], with the NIST Chemistry WebBook reporting a precise molecular weight of 169.006 grams per mole [5]. This molecular weight calculation accounts for the contribution of the central propanedioyl backbone (C₅H₆O₂) modified by the substitution of two chlorine atoms for the hydroxyl groups of the parent malonic acid derivative.

The molecular weight determination has been validated through mass spectrometry analyses, with the monoisotopic mass reported as 167.974485 atomic mass units [6]. This precise determination reflects the natural isotopic distribution of carbon, hydrogen, chlorine, and oxygen atoms within the molecular structure.

Structural Configuration and Bonding

The structural configuration of dimethylmalonyl chloride centers around a tertiary carbon atom bearing two methyl substituents and two acyl chloride functional groups [1] [2]. The compound adopts a tetrahedral geometry around the central carbon atom, consistent with sp³ hybridization [7]. This geometric arrangement positions the two methyl groups and two carbonyl carbons approximately 109.5° apart from one another [7].

The SMILES notation for this compound is CC(C)(C(=O)Cl)C(=O)Cl [1] [2], which clearly delineates the branched structure with both acyl chloride groups attached to the same carbon center. The presence of two electron-withdrawing acyl chloride groups significantly influences the electronic distribution around the central quaternary carbon, increasing the electrophilic character of the carbonyl carbons.

Each carbonyl carbon exhibits sp² hybridization, with the carbon-oxygen double bonds displaying characteristic properties of acyl chlorides. The carbon-chlorine bonds in the acyl chloride groups are single bonds with significant ionic character due to the electronegativity difference between carbon and chlorine atoms.

IUPAC Nomenclature and Alternative Designations

The official IUPAC nomenclature for this compound is 2,2-dimethylpropanedioyl dichloride [1] [2] [8]. This systematic name reflects the structural features of the molecule: the propanedioyl backbone indicates a three-carbon chain with two carbonyl groups, the 2,2-dimethyl designation specifies the location of the methyl substituents on the central carbon, and dichloride indicates the presence of two chlorine atoms attached to the carbonyl carbons.

Alternative designations commonly encountered in chemical literature include dimethylmalonyl chloride [1] [2] [9], dimethylmalonyl dichloride [1] [9] [10], and dimethylmalonic acid dichloride [1] [6] [8]. The compound is also referred to as propanedioyl dichloride, 2,2-dimethyl- [6] [8] in certain databases and publications.

Additional synonyms documented in chemical databases include 2,2-dimethylmalonyl chloride [6] [8], 2,2-dimethylmalonyl dichloride [6], and dimethylpropanedioyl dichloride [8]. The Chemical Abstracts Service (CAS) registry number for this compound is 5659-93-8 [1] [2] [9] [5], providing a unique identifier for database searches and regulatory purposes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Properties

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of dimethylmalonyl chloride through both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses. The SpectraBase database contains comprehensive NMR spectral data for 2,2-dimethylmalonyl dichloride, including both ¹H and ¹³C NMR spectra [11].

The ¹H NMR spectrum of dimethylmalonyl chloride typically exhibits a single resonance signal corresponding to the six equivalent methyl protons. Due to the symmetrical nature of the molecule, all six methyl hydrogen atoms are magnetically equivalent, appearing as a singlet in the spectrum. The chemical shift for these methyl protons is expected to appear in the aliphatic region, typically between 1.5-2.0 ppm, influenced by the electron-withdrawing effects of the adjacent acyl chloride groups.

The ¹³C NMR spectrum reveals distinct carbon environments within the molecule. The quaternary central carbon bearing the two methyl groups and two acyl chloride groups appears as a characteristic signal, while the carbonyl carbons of the acyl chloride groups exhibit chemical shifts typical of this functional group, generally appearing downfield around 170-180 ppm. The methyl carbons appear as equivalent signals in the aliphatic region of the spectrum.

Infrared (IR) Absorption Bands

Infrared spectroscopy of dimethylmalonyl chloride reveals characteristic absorption bands that definitively identify the functional groups present in the molecule. The most prominent and diagnostic absorption occurs in the carbonyl stretching region, where acyl chlorides typically exhibit strong C=O stretching vibrations at approximately 1800 cm⁻¹ [12] [13] [14].

The C=O stretching frequency for acyl chlorides appears at higher wavenumbers compared to other carbonyl-containing compounds due to the electron-withdrawing nature of the chlorine atom [13] [14]. This electronic effect reduces electron donation to the carbonyl carbon, strengthening the C=O bond and increasing the stretching frequency. For dimethylmalonyl chloride, containing two acyl chloride groups, the infrared spectrum displays intense absorption bands characteristic of these functional groups.

Additional absorption bands in the infrared spectrum include C-H stretching vibrations of the methyl groups in the 2900-3000 cm⁻¹ region [15] [16], and C-Cl stretching absorptions in the 600-800 cm⁻¹ range [15]. The compound also exhibits characteristic deformation vibrations of the methyl groups around 1390-1465 cm⁻¹ [15] [16].

The IR spectrum available through PubChem indicates that FTIR spectral data has been collected using neat sample preparation techniques by Sigma-Aldrich Co. LLC [17], providing reference spectral information for compound identification and purity assessment.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of dimethylmalonyl chloride provides detailed information about the molecular ion and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center has compiled electron ionization mass spectral data for this compound, with the spectrum catalogued as NIST MS number 352623 [5] [18].

Under electron ionization conditions, dimethylmalonyl chloride exhibits a molecular ion peak at m/z 169, corresponding to the molecular weight of the compound [5]. The fragmentation pattern typically observed for acyl chlorides involves the loss of chlorine atoms and the formation of acylium ions, which are stabilized through resonance structures.

Common fragmentation pathways for dimethylmalonyl chloride include the loss of one or both chlorine atoms (mass losses of 35 and 70 atomic mass units, respectively), resulting in fragment ions that retain the carbon skeleton of the molecule. The formation of acylium ions through the loss of chlorine is a characteristic fragmentation process for acyl chloride compounds, producing relatively stable cationic species that appear as prominent peaks in the mass spectrum.

Additional fragmentation may involve the loss of methyl groups or combinations of chlorine and methyl substituents, generating a complex fragmentation pattern that provides structural information about the compound. The complete mass spectral data is available through the NIST Chemistry WebBook, although specific fragmentation peak intensities and assignments require access to the full spectral database [5].

X-ray Crystallographic Parameters

Currently, comprehensive X-ray crystallographic data specifically for dimethylmalonyl chloride has not been extensively documented in the available literature databases. The compound's high reactivity as an acyl chloride, combined with its tendency to undergo hydrolysis in the presence of atmospheric moisture, presents significant challenges for obtaining suitable single crystals for X-ray diffraction analysis.

The molecular geometry of dimethylmalonyl chloride can be predicted based on established principles of molecular structure and the known geometries of related acyl chloride compounds. The central carbon atom adopts tetrahedral geometry with bond angles approaching 109.5° [7], while each carbonyl carbon exhibits trigonal planar geometry characteristic of sp² hybridization.

Similar diacyl chloride compounds have been studied crystallographically, providing insights into the expected structural parameters for dimethylmalonyl chloride. The C=O bond lengths in acyl chlorides typically range from 1.17-1.20 Å, while C-Cl bond lengths are approximately 1.78-1.82 Å. The C-C bonds connecting the central carbon to the carbonyl carbons are expected to be approximately 1.52-1.55 Å, consistent with sp³-sp² carbon-carbon single bonds.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Dimethylmalonyl chloride

Dates

Last modified: 08-16-2023

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